2,2'-二甲基-4,4'-联苯二甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

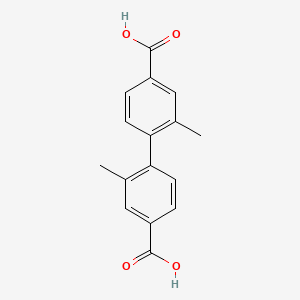

2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid is a chemical compound with the molecular formula C16H14O4 . It has a molecular weight of 270.28 . This compound is used in the synthesis of metal-organic frameworks (MOFs) and other porous organic materials .

Synthesis Analysis

The synthesis of 2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid involves solvothermal conditions . A mixture of dimethyl 2-iodobiphenyl-4, 4’-dicarboxylate, LiCl, 1,2-diphenylethyne, palladium diacetate, and sodium acetate in DMFA is stirred at 95–105°C for 3 days .Molecular Structure Analysis

The molecular structure of 2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid is planar . It is used as a linker in the construction of MOFs . The structure of the MOFs can vary depending on the metal ions and conditions used in the synthesis .Chemical Reactions Analysis

2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid can react with various metal ions to form MOFs . The reactions typically occur under solvothermal conditions and result in frameworks with different topologies .Physical And Chemical Properties Analysis

2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid has a predicted boiling point of 452.4±45.0 °C and a predicted density of 1.272±0.06 g/cm3 . It has a pKa value of 3.92±0.10 (Predicted) .科学研究应用

Metal-Organic Frameworks (MOFs)

2,2’-Dimethyl-4,4’-biphenyldicarboxylic acid: (2D-BPDC) is utilized as a linker in the synthesis of 2D-carboxylic MOFs . These porous materials have applications in gas storage, separation, and catalysis. Researchers explore their potential for drug delivery systems due to their tunable pore sizes and high surface areas .

Liquid Crystal Polymers (LCPs)

In the development of liquid crystal polymers , 2D-BPDC plays a crucial role. LCPs find applications in electronics, optical devices, automotive components, and textiles. The unique alignment of liquid crystal phases in these polymers allows for tailored properties, making them valuable in various industries .

Starting Reagent for Fluorinated Biphenyls

2D-BPDC serves as a starting reagent for the synthesis of dimethyl 2-fluoro- and 2,2’-difluorobiphenyl-4,4’-dicarboxylates . These fluorinated compounds have applications in materials science, pharmaceuticals, and agrochemicals. Fluorination enhances their properties, such as solubility and stability .

Organic Electronics

Researchers investigate 2D-BPDC for its potential in organic electronic devices . Its unique structure and functional groups make it an interesting candidate for organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs). The goal is to enhance device performance and stability .

Photocatalysis

2D-BPDC-based MOFs can act as photocatalysts . These materials absorb light and generate reactive species, which can drive chemical reactions. Researchers explore their use in water splitting, pollutant degradation, and solar energy conversion. The specific arrangement of 2D-BPDC units influences their photocatalytic activity .

Supramolecular Chemistry

Supramolecular assemblies based on 2D-BPDC exhibit intriguing host-guest interactions. Researchers study their ability to encapsulate small molecules, ions, or metal complexes. These supramolecular systems have applications in drug delivery, sensing, and molecular recognition .

作用机制

Mode of Action

It’s known that the compound can be used in the preparation of polymers, suggesting it may interact with other molecules to form complex structures .

Biochemical Pathways

It’s known that the compound is used in the synthesis of polymers , which could imply its involvement in polymerization reactions.

Result of Action

As a component in the synthesis of polymers , it may contribute to the properties of the resulting materials.

属性

IUPAC Name |

4-(4-carboxy-2-methylphenyl)-3-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-9-7-11(15(17)18)3-5-13(9)14-6-4-12(16(19)20)8-10(14)2/h3-8H,1-2H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYFKAXNJXFNFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-phenoxypropanamido)benzofuran-2-carboxamide](/img/structure/B2813862.png)

![N,N-Dimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2813866.png)

![3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2813867.png)

![rac-(5S,8aS)-5-Benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazine-8a-carbonitrile](/img/structure/B2813869.png)

![7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol](/img/structure/B2813872.png)

![1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride](/img/structure/B2813873.png)

![[(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid](/img/structure/B2813878.png)

![4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813879.png)